molecular formula C18H18N4O5S2 B284250 N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide

Cat. No. B284250
M. Wt: 434.5 g/mol
InChI Key: JYUISKHQRPNLNU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide, also known as MOTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MOTA belongs to the class of thiazole-based sulfonamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been found to have various biochemical and physiological effects in the body. In animal studies, N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been found to reduce inflammation, oxidative stress, and bacterial growth. N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has also been found to improve liver function and reduce the risk of liver damage caused by certain drugs and toxins.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has been studied extensively, and its properties and potential applications are well documented. One limitation is that N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has not been extensively studied in human trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide. One direction is to further investigate its potential applications in medicine, particularly in the development of new drugs for the treatment of inflammatory and infectious diseases. Another direction is to study its potential applications in biotechnology, particularly in the synthesis of metal complexes with catalytic properties. Additionally, further studies are needed to establish the safety and efficacy of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide in humans, which could pave the way for its use in clinical trials and eventual approval as a drug.

Synthesis Methods

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde with thiourea to form 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, which is then reacted with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. The latter compound is then reacted with 4-amino-2-(4-sulfamoylanilino)-1,3-thiazole-5-carboxylic acid to form N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been studied extensively for its potential applications in various fields, including medicine and biotechnology. In medicine, N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In biotechnology, N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and other fields.

properties

Molecular Formula

C18H18N4O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H18N4O5S2/c1-27-13-6-2-11(3-7-13)20-16(23)10-15-17(24)22-18(28-15)21-12-4-8-14(9-5-12)29(19,25)26/h2-9,15H,10H2,1H3,(H,20,23)(H2,19,25,26)(H,21,22,24)

InChI Key

JYUISKHQRPNLNU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N

SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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